An In-Depth Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate for Advanced Research
An In-Depth Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate for Advanced Research
This technical guide offers a comprehensive overview of tert-butyl (4-bromo-3-fluorophenyl)carbamate, a pivotal intermediate in contemporary medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and Boc-protected amino functionalities on the phenyl ring renders this molecule a highly versatile scaffold for constructing complex molecular architectures. This document provides an exhaustive examination of its physical and chemical properties, a meticulously detailed synthesis protocol, critical safety and handling information, and a discussion of its significant applications in synthetic organic chemistry.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-butyl (4-bromo-3-fluorophenyl)carbamate is essential for its effective utilization in research and development. These properties govern its reactivity, solubility, and stability, thereby dictating the optimal conditions for its use in chemical synthesis.
General and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (4-bromo-3-fluorophenyl)carbamate | |
| CAS Number | 868735-43-7 | |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | |
| Molecular Weight | 290.13 g/mol | |
| Appearance | White to off-white solid/powder | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F | |
| InChI Key | FQLYUJLJZFATNI-UHFFFAOYSA-N |
Physical and Chemical Parameters
| Property | Value | Notes and Insights | Source(s) |
| Melting Point | 93 - 97 °C | A sharp melting point within this range is indicative of high purity. | |
| Boiling Point | ~344.9 °C at 760 mmHg | This is a predicted value; vacuum distillation is recommended to prevent decomposition. | [1] |
| Density | ~1.488 g/cm³ | Predicted value. | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. | The lipophilic nature of the molecule, conferred by the tert-butyl and bromofluorophenyl groups, dictates its solubility profile. | [2][3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature: 2-8°C. | The compound is stable under recommended storage conditions, but should be protected from moisture and strong oxidizing agents. | [4] |
Synthesis Protocol: A Validated and Explained Methodology
The synthesis of tert-butyl (4-bromo-3-fluorophenyl)carbamate is most commonly and efficiently achieved via the N-protection of 4-bromo-3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O). The following protocol is designed for high yield and purity, with each step and choice of reagent rationalized to provide a deeper understanding of the reaction mechanism.
Synthesis Workflow and Rationale
The reaction proceeds through the nucleophilic attack of the amino group of 4-bromo-3-fluoroaniline on one of the carbonyl carbons of Boc₂O. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the aniline, thereby increasing its nucleophilicity. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices as they are inert and effectively solubilize the reactants. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting aniline.
Caption: A generalized workflow for the synthesis of tert-butyl (4-bromo-3-fluorophenyl)carbamate.
Detailed Experimental Procedure
Materials:
-
4-bromo-3-fluoroaniline (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous (10 mL per gram of aniline)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography or recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluoroaniline (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base and Reagent: Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes at room temperature. Subsequently, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting aniline spot.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes excess TEA, while the basic wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to yield the pure tert-butyl (4-bromo-3-fluorophenyl)carbamate as a white to off-white solid.
Spectral Data
While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from similar structures.
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.8 ppm, with their splitting patterns influenced by the fluorine and bromine substituents. A broad singlet corresponding to the N-H proton is also expected.
-
¹³C NMR: The spectrum will show characteristic peaks for the tert-butyl carbons (around 28 ppm for the methyls and 80 ppm for the quaternary carbon). The aromatic carbons will resonate in the 110-140 ppm region, with the carbon attached to fluorine showing a large coupling constant. The carbonyl carbon of the carbamate will appear around 152 ppm.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.
Safety and Handling
As a halogenated aromatic compound, tert-butyl (4-bromo-3-fluorophenyl)carbamate requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazard Statements: Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[5]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][6]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[4][6]
-
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
-
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of tert-butyl (4-bromo-3-fluorophenyl)carbamate is primarily centered on its role as a versatile building block in the construction of complex organic molecules, particularly in the pharmaceutical industry. The presence of the bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling applications of tert-butyl (4-bromo-3-fluorophenyl)carbamate.
-
Suzuki Coupling: The bromine atom can be readily displaced by a variety of aryl or heteroaryl groups via Suzuki coupling with corresponding boronic acids or esters. This allows for the construction of complex biaryl scaffolds, which are common motifs in many biologically active compounds.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines. This is a powerful tool for the synthesis of substituted anilines and diarylamines, which are prevalent in pharmaceuticals.
-
Other Cross-Coupling Reactions: The aryl bromide can also participate in other palladium-catalyzed reactions such as the Heck reaction (with alkenes) and the Sonogashira reaction (with terminal alkynes), further expanding its synthetic utility.
The fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug candidate, while the Boc-protecting group can be easily removed under acidic conditions to liberate the amine for further functionalization.
Conclusion
Tert-butyl (4-bromo-3-fluorophenyl)carbamate is a strategically designed and highly valuable building block for organic synthesis. Its well-defined physical properties, straightforward and high-yielding synthesis, and diverse reactivity make it an indispensable tool for researchers engaged in the discovery and development of novel pharmaceuticals and advanced materials. The information and protocols provided in this guide are intended to facilitate its safe and effective use in the modern research laboratory.
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. [Link]
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Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1776-1788. [Link]
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Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249-253. [Link]
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